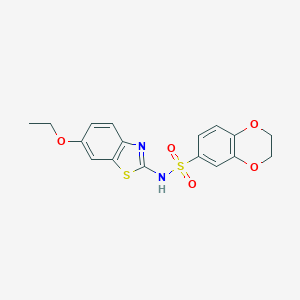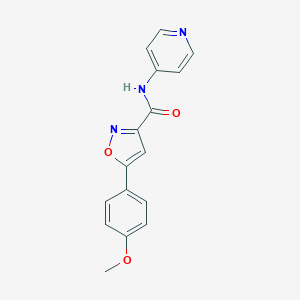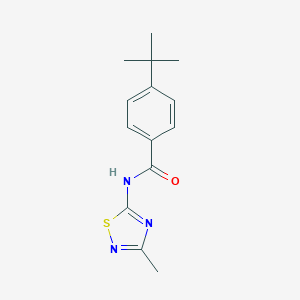![molecular formula C23H27N3O5 B257502 2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B257502.png)
2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as TBOA, and it is a selective antagonist of glutamate transporters.
Wirkmechanismus
TBOA is a selective antagonist of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2). Glutamate transporters are responsible for removing glutamate from the synaptic cleft and maintaining its concentration within a narrow range. TBOA inhibits the activity of EAAT2, leading to an increase in extracellular glutamate levels and subsequent excitotoxicity.
Biochemical and Physiological Effects:
TBOA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that TBOA can induce excitotoxicity and oxidative stress in neuronal cells. In vivo studies have shown that TBOA can exacerbate neuronal damage in animal models of stroke and traumatic brain injury. TBOA has also been shown to have anti-tumor effects in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
TBOA has several advantages for use in lab experiments. It is a highly specific inhibitor of EAAT2, making it a valuable tool for studying the role of glutamate transporters in various physiological and pathological conditions. TBOA is also relatively stable and can be easily synthesized in large quantities. However, TBOA has some limitations, including its potential toxicity and non-specific effects on other glutamate transporters.
Zukünftige Richtungen
TBOA has several potential future directions for scientific research. One area of interest is the development of TBOA-based therapies for neurological disorders such as epilepsy and stroke. Another area of interest is the use of TBOA as a tool for studying the role of glutamate transporters in cancer biology. Additionally, TBOA may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of TBOA involves a multi-step process that includes the reaction of 4-tert-butylphenol with 4-chlorobenzaldehyde to form 4-(4-tert-butylphenoxy)benzaldehyde. This intermediate is then reacted with 3,4-dimethoxyphenylhydrazine to form 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine. The final step involves the reaction of the oxadiazole intermediate with 2-bromo-N-(tert-butoxycarbonyl)propionamide to form TBOA.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its transport is critical for maintaining proper synaptic transmission. TBOA has been used to study the role of glutamate transporters in epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
|---|---|
Molekularformel |
C23H27N3O5 |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
2-(4-tert-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C23H27N3O5/c1-14(30-17-10-8-16(9-11-17)23(2,3)4)22(27)24-21-20(25-31-26-21)15-7-12-18(28-5)19(13-15)29-6/h7-14H,1-6H3,(H,24,26,27) |
InChI-Schlüssel |
RQEKMAYGEUCDBO-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC)OC3=CC=C(C=C3)C(C)(C)C |
Kanonische SMILES |
CC(C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC)OC3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257425.png)
![1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257428.png)
![2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257430.png)

![N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257432.png)

![Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)

![2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile](/img/structure/B257437.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B257438.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B257442.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B257475.png)
![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257481.png)